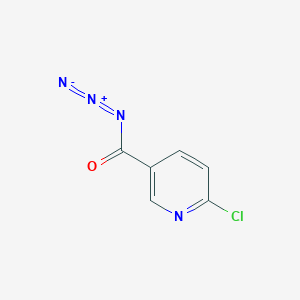

6-Chloropyridine-3-carbonyl azide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-carbonyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O/c7-5-2-1-4(3-9-5)6(12)10-11-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMJNLZHEWJLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 6 Chloropyridine 3 Carbonyl Azide

Thermal Decomposition and the Curtius Rearrangement

The thermal decomposition of 6-chloropyridine-3-carbonyl azide (B81097) proceeds through the Curtius rearrangement, a well-established reaction that converts an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is a cornerstone of organic synthesis due to the versatility of the resulting isocyanate intermediate, which can be readily converted into amines, ureas, and carbamates. nih.govmasterorganicchemistry.com

Mechanistic Investigations: Concerted vs. Acyl Nitrene Intermediates

The mechanism of the Curtius rearrangement has been a subject of considerable investigation, with two primary pathways proposed: a concerted mechanism and a stepwise mechanism involving an acyl nitrene intermediate. wikipedia.orgnih.gov

Concerted Mechanism: In the thermal rearrangement, evidence strongly supports a concerted process where the migration of the pyridyl group to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen (N₂). wikipedia.orgvedantu.com This pathway is favored because it avoids the formation of a high-energy, unstable acyl nitrene intermediate. vedantu.com The absence of byproducts that would typically arise from nitrene insertion or addition reactions further corroborates the concerted nature of the thermal Curtius rearrangement. wikipedia.org Thermodynamic calculations also lend support to this single-step mechanism. vedantu.com

Acyl Nitrene Intermediates: While the thermal reaction is concerted, photochemical decomposition of acyl azides can proceed through a stepwise mechanism involving the formation of a discrete acyl nitrene intermediate. wikipedia.orgnih.gov This occurs through the cleavage of the weak N-N bond upon photoexcitation. wikipedia.org The resulting highly reactive nitrene can then undergo rearrangement to the isocyanate or participate in other reactions, such as insertion into C-H bonds. nih.gov Experimental and computational studies have shown that acyl nitrenes generally exist in a singlet ground state. nih.gov For instance, the photolysis of nicotinoyl azide in a solid nitrogen matrix at low temperatures allowed for the spectroscopic identification of the corresponding nicotinoyl nitrene. acs.org

Stereochemical Course of thenih.govresearchgate.net-Shift with Retention of Configuration

A significant feature of the Curtius rearrangement is its high degree of stereospecificity. The migration of the R-group, in this case, the 6-chloropyridyl group, proceeds with complete retention of its stereochemical configuration. wikipedia.orgnih.govnumberanalytics.com This means that if the migrating group is chiral, its three-dimensional arrangement is preserved in the resulting isocyanate product. This characteristic is crucial for the synthesis of enantiomerically pure compounds. numberanalytics.com

Kinetic Studies and Factors Influencing Reaction Efficiency

The kinetics of the Curtius rearrangement are typically first-order, and the reaction does not involve free radical or carbenium ion intermediates. nih.gov Several factors can influence the efficiency and rate of the rearrangement:

Temperature: The decomposition temperature is a critical factor. The use of catalysts, such as Brønsted or Lewis acids like boron trifluoride or boron trichloride, can significantly lower the required decomposition temperature, often by as much as 100 °C, and improve the yield of the isocyanate. wikipedia.org

Solvent: The choice of solvent can impact the reaction; however, studies have indicated that the reaction is not highly sensitive to the solvation effects of the medium. dnu.dp.ua

Substituents: The electronic nature of the substituents on the migrating aryl ring can influence the reaction rate. For pyridyl carbonyl azides, the position of the nitrogen atom within the ring can affect the activation barrier. Introduction of a nitrogen atom at the meta- or para-positions of a benzene (B151609) ring has little effect on the activation energy, while an ortho-nitrogen leads to a slight decrease. dnu.dp.ua

Photochemical Transformations of Pyridyl Carbonyl Azides

Beyond thermal decomposition, pyridyl carbonyl azides undergo distinct transformations when subjected to photochemical conditions. These reactions often proceed through different intermediates and can lead to a diverse array of products.

Generation and Spectroscopic Identification of Pyridyl Nitrene Intermediates

Photolysis of pyridyl carbonyl azides is a key method for generating pyridyl nitrene intermediates. acs.org The process involves the cleavage of the N-N bond upon irradiation, leading to the loss of nitrogen gas and the formation of the highly reactive nitrene. wikipedia.org These transient species can be studied using various spectroscopic techniques:

Matrix Isolation Spectroscopy: By performing the photolysis at very low temperatures (e.g., in a solid argon or nitrogen matrix), the short-lived nitrene intermediates can be trapped and characterized. acs.orgresearchgate.net Infrared (IR) spectroscopy is particularly useful for identifying the vibrational modes of the nitrene. For example, nicotinoyl nitrene and isonicotinoyl nitrene have been identified by matrix-isolation IR spectroscopy following laser photolysis of their corresponding azides. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used to detect and characterize species with unpaired electrons, such as triplet nitrenes. beilstein-journals.org EPR studies have been instrumental in identifying isomeric high-spin nitrenes formed from the photolysis of polyazidopyridines. beilstein-journals.org

Computational calculations, such as those using Density Functional Theory (DFT) and other high-level methods, are often used in conjunction with spectroscopic data to aid in the assignment of spectral features and to understand the electronic structure and stability of the nitrene intermediates. acs.orgresearchgate.net

Photoinduced Rearrangements to Pyridyl Isocyanates

Upon generation, the pyridyl nitrene intermediates can undergo further photochemical reactions. One of the primary pathways is the rearrangement to the corresponding pyridyl isocyanate. acs.org This transformation is often induced by irradiation with visible light. acs.org For example, nicotinoyl nitrene, generated from the photolysis of nicotinoyl azide, rearranges to the corresponding pyridyl isocyanate upon subsequent irradiation. acs.org

The photochemical pathway to the isocyanate is generally considered to be stepwise, in contrast to the concerted thermal rearrangement. nih.govresearchgate.net Theoretical studies on similar systems, such as chlorodifluoroacetyl azide, suggest that photo-induced Curtius rearrangement proceeds through a nitrene intermediate in a stepwise manner. rsc.org The process can involve transitions between different electronic states and the involvement of conical intersections. rsc.org

Further irradiation of the pyridyl isocyanate can lead to even more complex transformations, such as CO elimination and the formation of ketenimines via ring-opening of the pyridyl nitrene. acs.org

Nucleophilic Reactivity of the Azide Moiety

The acyl azide group (R-CO-N₃) is a versatile functional group known for its high reactivity. raco.cat It can act as a precursor to isocyanates via the Curtius rearrangement or participate in various cycloaddition reactions. raco.catmasterorganicchemistry.com

The azide-alkyne [3+2] cycloaddition is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.orgbiochempeg.com This reaction provides a powerful method for the synthesis of 1,2,3-triazoles. frontiersin.org The thermal version of this reaction, the Huisgen 1,3-dipolar cycloaddition, often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.org

However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild, often aqueous conditions and exhibits remarkable regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov The CuAAC reaction shows a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction and tolerates a wide array of functional groups. organic-chemistry.org N-heterocyclic carbene (NHC)-Cu(I) complexes have also been shown to be highly efficient catalysts for this transformation, resulting in high yields in short reaction times. beilstein-journals.org

While specific studies on 6-chloropyridine-3-carbonyl azide are not detailed in the provided results, the reactivity of analogous heterocyclic azides is well-documented. For instance, 3-azidoquinoline-2,4(1H,3H)-diones undergo copper(I)-catalyzed [3+2] cycloaddition with terminal acetylenes to afford 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields. nih.gov Similarly, 4-azidopyridine-3-sulfonamide has been successfully reacted with various terminal alkynes using a copper(I) iodide catalyst to synthesize a library of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com Based on these precedents, this compound is expected to react efficiently with terminal alkynes under CuAAC conditions to produce the corresponding 1-(6-chloronicotinoyl)-1H-1,2,3-triazole derivatives.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Heterocyclic Azides

| Heterocyclic Azide | Alkyne Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Azidoquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuI | 1,4-Disubstituted 1,2,3-triazole | High | nih.gov |

| 4-Azidopyridine-3-sulfonamide | Propargyl alcohol | CuI / Et₃N | 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 29-65% | mdpi.com |

Alternatively, ruthenium catalysts, such as [Cp*RuCl] complexes, can be employed to selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org Unlike the copper-catalyzed variant, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can also be used with internal alkynes to generate fully substituted triazoles. organic-chemistry.org

Metal-catalyzed reactions are crucial for the synthesis of organic azides. mdpi.com These processes often involve the azidation of C-H bonds or the difunctionalization of carbon-carbon multiple bonds. mdpi.com A variety of transition metals, including copper, iron, manganese, and palladium, have been employed as catalysts. mdpi.comnih.gov The most common azide sources in these reactions are sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), often used in conjunction with an oxidant. nih.gov

Copper-catalyzed systems are the most extensively studied for azidation, particularly for aromatic substrates, and typically proceed under mild conditions. nih.gov Mechanistically, many of these reactions are thought to involve radical pathways with the formation of an azide radical (N₃•). nih.gov In other cases, a Cu(III)-N₃ species is proposed, which undergoes reductive elimination to form the azidated product. nih.gov Earth-abundant manganese has also been used to catalyze the azidation of inert C(sp³)–H bonds using sodium azide as the nitrogen source under electrochemical conditions. rsc.org

It is important to note that these methods describe the synthesis of organic azides from various precursors using a metal catalyst and a simple azide source. The use of a complex acyl azide, such as this compound, as an azide-transfer agent in such metal-catalyzed processes is not a commonly reported transformation. Acyl azides are primarily utilized for other reactions, most notably the Curtius rearrangement to form isocyanates. raco.catmasterorganicchemistry.com

Reactivity of the Pyridine (B92270) Nucleus in Conjunction with the Carbonyl Azide

The pyridine ring is an electron-deficient heterocycle, which makes it less susceptible to electrophilic substitution than benzene but more reactive towards nucleophilic substitution. abertay.ac.ukupertis.ac.id The reactivity of the this compound system is heavily influenced by the electron-withdrawing nature of both the ring nitrogen and the 3-position carbonyl azide substituent.

Nucleophilic aromatic substitution (SNAr) on pyridine rings occurs most readily when the leaving group is located at the 2-, 4-, or 6-positions. abertay.ac.uk The reaction is further facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged Meisenheimer intermediate. abertay.ac.uk

In this compound, the chlorine atom is at the 6-position. Its displacement is activated by the electron-withdrawing effects of the ring nitrogen and the 3-carbonyl azide group. This heightened reactivity allows the chlorine to be displaced by a variety of nucleophiles. Studies on analogous systems confirm this reactivity pattern. For example, 2-chloro-5-nitropyridine (B43025) reacts much faster with ethanol (B145695) than 2-chloropyridine (B119429) due to the additional stabilization provided by the nitro group. abertay.ac.uk Similarly, tetrachloro-3-cyanopyridine undergoes nucleophilic substitution with anilines and sodium azide, with the chlorine atoms at the 2-, 4-, and 6-positions being replaced. researchgate.net The reaction of 4-chloropyridine-3-sulfonamide (B47618) with sodium azide is another pertinent example, yielding 4-azidopyridine-3-sulfonamide. mdpi.com

Therefore, this compound is expected to readily undergo SNAr reactions at the C-6 position with nucleophiles such as amines, alkoxides, thiolates, and azide ions.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Chloropyridines

| Chloropyridine Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Sodium Azide (NaN₃) | Not specified | 2-Azido-3-nitropyridine | mdpi.com |

| 4-Chloropyridine-3-sulfonamide | Sodium Azide (NaN₃) | DMF/H₂O, 90 °C | 4-Azidopyridine-3-sulfonamide | mdpi.com |

| Tetrachloro-3-cyanopyridine | Anilines | Mild conditions | 2,4,6-Trianilino-3-cyanopyridine | researchgate.net |

The dearomatization of pyridines is a powerful strategy for synthesizing valuable saturated and partially saturated N-heterocycles. nih.govresearchgate.net Due to the stability of the aromatic system, this transformation typically requires activation of the pyridine ring, for example, by forming an N-acyl or N-alkyl pyridinium (B92312) salt, to make it susceptible to nucleophilic attack. mdpi.com

While direct dearomatization of a neutral pyridine ring by an external azide reagent is not a standard reaction, azides can participate in dearomatization sequences. A notable example involves the borane-catalyzed 1,4-hydrosilylation of quinolines, which generates a dearomatized enamine intermediate. This intermediate can then undergo a regioselective [3+2] cycloaddition with sulfonyl azides. acs.org This process results in a rearranged cyclic amidine after the loss of nitrogen gas. acs.org This demonstrates a reaction of a dearomatized pyridine intermediate with an azide, rather than a dearomatization initiated by an azide.

Another dearomatization strategy involves the photochemical rearrangement of in situ generated 1-aminopyridinium ylides, which can convert pyridines into 1,2-diazepines through an N-atom insertion and ring expansion. chemrxiv.org Although this involves nitrogen insertion, it does not directly use an azide reagent in the manner of a nucleophile for dearomatization. The direct use of this compound to cause the dearomatization of another pyridine molecule is not a reported pathway.

Applications in Advanced Organic Synthesis

Formation of Isocyanates and their Subsequent Transformations

The thermal or photochemical decomposition of 6-Chloropyridine-3-carbonyl azide (B81097) initiates a Curtius rearrangement, a cornerstone reaction in organic synthesis for the generation of isocyanates. This rearrangement proceeds with the loss of nitrogen gas to yield the highly reactive 6-chloropyridin-3-yl isocyanate. This isocyanate serves as a key intermediate that can be readily transformed into a variety of valuable nitrogen-containing compounds, including amines, carbamates, and urea (B33335) derivatives. The efficiency and functional group tolerance of the Curtius rearrangement make it a highly reliable method for accessing these important molecular scaffolds. organic-chemistry.orgnih.govwikipedia.orgnih.gov

The isocyanate generated from 6-Chloropyridine-3-carbonyl azide can be readily hydrolyzed to produce the corresponding primary amine, 6-chloro-3-aminopyridine. This transformation is typically achieved by reacting the isocyanate with water, which initially forms an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the desired amine. organic-chemistry.orgwikipedia.org This synthetic route provides a valuable method for introducing an amino group onto the 6-chloropyridine scaffold, which is a crucial precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Synthesis of 6-chloro-3-aminopyridine

| Starting Material | Intermediate | Product |

|---|

The electrophilic nature of the isocyanate intermediate derived from this compound makes it highly susceptible to nucleophilic attack by alcohols and amines, leading to the formation of carbamates and urea derivatives, respectively. wikipedia.orgresearchgate.net The reaction with alcohols or phenols yields stable carbamates (also known as urethanes), while the reaction with primary or secondary amines produces substituted ureas. These reactions are typically high-yielding and proceed under mild conditions, making them attractive for the synthesis of a diverse library of compounds with potential biological activities. asianpubs.org

Table 2: Synthesis of Carbamates and Ureas from 6-chloropyridin-3-yl isocyanate

| Reactant | Product Type |

|---|---|

| Alcohol (R-OH) | Carbamate (B1207046) |

The in situ generation of the isocyanate from this compound lends itself well to the development of one-pot and tandem reaction sequences. These strategies offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. nih.govmdpi.com For instance, the Curtius rearrangement can be performed in the presence of a nucleophile, allowing for the direct conversion of the acyl azide to the corresponding carbamate or urea without the need to isolate the isocyanate intermediate. Such tandem approaches are highly valuable in combinatorial chemistry and drug discovery for the rapid generation of molecular diversity. mdpi.comresearchgate.net

Utility as a Building Block for Complex Nitrogen-Containing Heterocycles

Beyond its role as a precursor to isocyanates, this compound and its derivatives are instrumental in the synthesis of complex nitrogen-containing heterocycles. The pyridine (B92270) nitrogen and the chloro substituent provide reactive sites for cyclization reactions, leading to the formation of fused bicyclic and polycyclic systems.

A key application of the derivatives of this compound is in the synthesis of imidazo[1,2-a]pyridines. The amine, 2-amino-6-chloropyridine, which can be synthesized from the corresponding acyl azide, serves as a crucial starting material for the construction of this important heterocyclic scaffold. guidechem.com The synthesis of imidazo[1,2-a]pyridines is often achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. The resulting fused heterocyclic system is a common motif in many biologically active compounds. nih.govnih.gov

Table 3: General Scheme for Imidazo[1,2-a]pyridine Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

The isocyanate derived from this compound can also be utilized in cycloaddition reactions to construct other substituted pyridine systems. For example, the isocyanate can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of highly functionalized pyridine derivatives in a regioselective manner. nih.govorganic-chemistry.orgnih.govrsc.org The ability to control the regiochemistry of these reactions is of paramount importance in the synthesis of complex target molecules where specific substitution patterns are required for biological activity.

Incorporation into Agrochemical and Pharmaceutical Scaffolds via Derivatization

The 6-chloropyridine moiety is a key pharmacophore in a range of biologically active compounds, including neonicotinoid insecticides. The derivatization of this compound, primarily through the Curtius rearrangement, offers a direct route to introduce nitrogen-containing functional groups, which are prevalent in both agrochemical and pharmaceutical agents. The thermal or photochemical decomposition of the acyl azide generates a highly reactive isocyanate intermediate. This intermediate can be trapped by a variety of nucleophiles to yield a diverse array of stable derivatives.

For instance, reaction with water leads to the corresponding amine, 6-chloro-3-pyridinamine, a valuable intermediate for further functionalization. Alcohols react with the isocyanate to form carbamates, while amines yield urea derivatives. These functional groups are commonly found in bioactive molecules, and their introduction onto the 6-chloropyridine scaffold can lead to the generation of libraries of compounds for biological screening.

The table below illustrates the potential for derivatization of this compound and the resulting scaffolds that are of interest in agrochemical and pharmaceutical research.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Scaffold |

| Water | H₂O | Amine | Pharmaceutical/Agrochemical Intermediate |

| Alcohol | Methanol | Carbamate | Agrochemical/Pharmaceutical |

| Amine | Ammonia | Urea | Agrochemical/Pharmaceutical |

| Amino Acid | Glycine | N-Aryl-N'-acylurea | Peptide Mimetic |

While specific commercial products directly synthesized from this compound are not prominently documented in publicly available literature, the synthetic utility of this compound is evident from the prevalence of the 6-chloropyridine scaffold in numerous patented and commercialized agrochemicals.

Expanding the Scope of Rearrangement Reactions

Beyond its direct derivatization, this compound can be employed in more complex rearrangement reactions to achieve novel molecular transformations. These strategies leverage the inherent reactivity of the acyl azide to facilitate bond-breaking and bond-forming events that can lead to the synthesis of valuable chemical entities.

Dehomologation Strategies for Aldehyde and Ketone Synthesis

Dehomologation, the process of removing a single carbon atom from a carbon chain, is a useful transformation in organic synthesis. The Curtius rearrangement of an α-hydroxy or α-oxo carboxylic acid azide can be adapted for the dehomologation of aldehydes and ketones. While direct dehomologation of aldehydes and ketones using this compound is not a standard transformation, a theoretical pathway can be envisioned.

This hypothetical strategy would involve the conversion of an aldehyde or ketone to an α-azido alcohol, followed by oxidation to the corresponding α-azido aldehyde or ketone. Subsequent rearrangement, akin to a modified Schmidt or Curtius reaction, could lead to the formation of a one-carbon shorter carbonyl compound. The 6-chloropyridinyl group would be incorporated into the final product, potentially imparting desirable biological properties.

The general, theoretical transformation is outlined below:

| Starting Material | Intermediate 1 | Intermediate 2 | Product |

| Aldehyde/Ketone | α-Azido alcohol | α-Azido aldehyde/ketone | Dehomologated Aldehyde/Ketone |

Further research is required to explore the feasibility of this and other dehomologation strategies involving this compound.

Stereoselective Amination of Amides with Azides

A significant advancement in the use of azides in organic synthesis is the stereoselective amination of amides. This reaction, which can be performed under metal-free conditions, allows for the direct formation of α-amino amides, which are important building blocks for peptides and other biologically active molecules. nih.govsemanticscholar.orgunivie.ac.atresearchgate.netnih.gov The reaction proceeds through the activation of the amide, followed by nucleophilic attack of the azide. Subsequent rearrangement and loss of nitrogen gas lead to the desired α-amino amide.

The diastereoselectivity of this transformation can be controlled by the stereocenters present in the amide substrate. For example, the amination of a chiral amide can proceed with high diastereoselectivity, allowing for the synthesis of enantioenriched α-amino amides. nih.gov

The table below summarizes the key aspects of this stereoselective amination reaction.

| Aspect | Description |

| Reaction Type | Stereoselective α-amination of amides |

| Key Reagents | Amide, Azide (e.g., this compound) |

| Conditions | Mild, transition-metal-free |

| Key Intermediate | Azirinium/amidinium species |

| Product | α-Amino amide |

| Stereocontrol | Substrate-controlled diastereoselectivity |

This methodology represents a powerful tool for the synthesis of complex, nitrogen-containing molecules and highlights the potential of this compound as a reagent in modern organic synthesis. The reaction is chemoselective for amides, even in the presence of other carbonyl groups like esters or ketones. nih.govsemanticscholar.orgunivie.ac.atresearchgate.netnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions at the molecular level. For carbonyl azides, these calculations can map out the entire reaction coordinate, from reactants to products, identifying key transition states and intermediates along the way.

The thermal or photochemical decomposition of carbonyl azides, such as 6-chloropyridine-3-carbonyl azide (B81097), is a classic route to generate highly reactive carbonyl nitrene intermediates. The subsequent reactions of these nitrenes, including the Curtius rearrangement, are subjects of intense computational study. Density Functional Theory (DFT) and high-accuracy composite methods like the Complete Basis Set (CBS-QB3) are powerful tools for investigating these transient species. acs.org

DFT methods, particularly those like B3LYP and M06-2X, are widely used to optimize the geometries of reactants, intermediates, transition states, and products. cuny.edu For instance, calculations on benzoyl azide have shown that the photochemically generated benzoyl nitrene exists in a closed-shell singlet ground state. researchgate.net These computational approaches can elucidate the electronic structure and energetics of key intermediates that dictate the reaction outcome. Upon loss of dinitrogen from the carbonyl azide, a singlet carbonyl nitrene is formed, which can then undergo rearrangement to an isocyanate.

Computational studies have also been instrumental in characterizing other potential intermediates in related reactions. For example, in the cycloaddition of sulfonyl azides to enamines, quantum-chemical calculations have been used to investigate the mechanism of rearrangement of the initial triazoline adduct. These studies can determine whether the reaction proceeds stepwise, possibly involving diazo compounds, or via a concerted mechanism leading to ring-contracted amidines. researchgate.net Similarly, the involvement of aziridinium (B1262131) ions as intermediates in reactions of aziridines can be modeled to understand their reactivity and regiochemical outcomes. mdpi.com Extensive calculations have been used to order the reactivity of different aziridinium ions based on the activating electrophile. mdpi.com

The CBS-QB3 method provides highly accurate single-point energy calculations, which are crucial for obtaining reliable reaction and activation energies. acs.org This level of theory has been successfully applied to determine isomerization energies and dissociation barriers in various organic reactions, providing a benchmark for less computationally expensive methods. acs.org For a compound like 6-chloropyridine-3-carbonyl azide, CBS-QB3 calculations could provide a precise energy landscape for the decomposition pathway and subsequent nitrene reactions.

Table 1: Representative Computational Methods in Reaction Mechanism Studies

| Method | Application | Insights Gained |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, frequency calculations | Structures of reactants, transition states, and intermediates; Vibrational frequencies for characterization. cuny.edu |

| CBS-QB3 | High-accuracy energy calculations | Accurate reaction enthalpies and activation barriers. acs.org |

| IRC (Intrinsic Reaction Coordinate) | Verification of transition states | Confirms that a calculated transition state connects the intended reactants and products. cuny.edu |

By calculating the energies of all stationary points along a proposed reaction mechanism, a detailed energy profile can be constructed. This profile visually represents the energy changes as the reaction progresses, highlighting the activation energies required for each step.

For the decomposition of this compound, an energy profile would map the transformation from the azide to the carbonyl nitrene and then to the corresponding isocyanate (the Curtius rearrangement). DFT calculations can be employed to locate the transition state for nitrogen extrusion and the subsequent rearrangement. The calculated activation barriers provide a quantitative measure of the reaction's feasibility and rate. cuny.edu

Studies on related systems provide a template for what to expect. For example, the photo-induced decomposition of pyrroylazides has been studied by combining matrix-isolation IR spectroscopy with quantum chemical calculations. researchgate.net Upon irradiation, these azides eliminate molecular nitrogen to form the corresponding pyrroylnitrenes in their closed-shell singlet state. Subsequent irradiation leads to the Curtius rearrangement, forming pyrrylisocyanate. researchgate.net The energy profile for such a process reveals the relative stabilities of the intermediates and the barriers separating them.

Furthermore, computational analysis can uncover competing reaction pathways. For instance, besides rearrangement, the generated nitrene could potentially undergo intermolecular reactions, such as cycloaddition or C-H insertion, if suitable substrates are present. numberanalytics.com By calculating the activation energies for these competing pathways, it is possible to predict the major reaction product under specific conditions. In the reaction of imidazolyl azides with enamines, calculations have helped rationalize the formation of different products by exploring various transformation pathways of a common triazoline intermediate. researchgate.net

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Regioselectivity

1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org Organic azides, acting as 1,3-dipoles, can react with various dipolarophiles (e.g., alkenes, alkynes). Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding the reactivity and, crucially, the regioselectivity of these cycloadditions. nih.govrasayanjournal.co.in

The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. researchgate.net The regioselectivity is predicted by matching the orbitals with the smallest HOMO-LUMO energy gap and the largest orbital coefficients on the interacting atoms. wikipedia.org

There are three general types of 1,3-dipolar cycloadditions based on FMO interactions:

Type I (Normal-electron-demand): The dominant interaction is between the HOMO of the 1,3-dipole (azide) and the LUMO of the dipolarophile. This occurs when the azide reacts with an electron-deficient dipolarophile. rasayanjournal.co.in

Type II: The HOMO-LUMO energy gaps for both HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) interactions are similar, leading to potential competition. wikipedia.org

Type III (Inverse-electron-demand): The primary interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile. This is typical for reactions with electron-rich dipolarophiles. nih.gov

In the case of this compound, the electron-withdrawing nature of the 6-chloro-3-pyridylcarbonyl group would lower the energy of both the HOMO and LUMO of the azide moiety compared to a simple alkyl azide. DFT calculations are used to determine the energies of these frontier orbitals and the magnitudes of the atomic orbital coefficients. This data allows for the prediction of which regioisomer will be favored in a cycloaddition reaction. For example, in the reaction with an unsymmetrical alkyne, two possible regioisomers of the resulting triazole can be formed. FMO analysis can predict the dominant isomer by identifying the atomic centers with the largest HOMO and LUMO coefficients that will preferentially form a bond. wikipedia.orgrasayanjournal.co.in Recent studies have also shown how confinement within a molecular cage can completely switch the regioselectivity of cycloaddition reactions involving pyridine (B92270) derivatives, a finding rationalized by DFT calculations. rsc.org

Table 2: FMO Interaction Types in 1,3-Dipolar Cycloadditions

| Interaction Type | Dominant Orbital Interaction | Dipolarophile Type |

|---|---|---|

| Type I | HOMO(dipole) - LUMO(dipolarophile) | Electron-deficient |

| Type II | Competitive interactions | Intermediate |

| Type III | LUMO(dipole) - HOMO(dipolarophile) | Electron-rich |

Predictive Modeling for Reactivity and Selectivity in Pyridine Systems

Building on fundamental quantum chemical calculations, predictive modeling aims to create robust, often quantitative, models for chemical reactivity and selectivity across a range of substrates. These models are invaluable for synthetic planning and reaction design.

For pyridine systems, significant progress has been made in developing models that predict the site of reaction. The reactivity of substituted pyridines is influenced by a complex interplay of steric and electronic factors. Computational models can deconstruct these effects to provide accurate predictions.

One area of success is in modeling nucleophilic aromatic substitution (SNAr) reactions. A quantitative model has been developed using simple, ground-state descriptors like electron affinity (EA) and electrostatic potential (ESP) to predict SNAr reaction rates and site selectivity for a wide range of halogenated heterocycles, including pyridines. rsc.org This model demonstrates excellent correlation with experimental data and can accurately predict the major site of reactivity in multihalogenated systems. rsc.org For this compound, such a model could predict the relative reactivity of the chlorine atom toward nucleophilic displacement.

Another approach involves calculating the pKa values of C-H bonds in heterocyclic systems to predict the site of deprotonation (metalation). A predictive model based on DFT calculations has been shown to reliably predict the regioselectivity of deprotometalation for a large number of functionalized heterocycles, including pyridines, with over 80% accuracy. researchgate.netnih.gov This suggests that thermodynamic factors are often the dominant control element. nih.gov

Predictive models are also being developed for radical reactions. For instance, models based on electron density calculations have been used to predict the site selectivity of direct C–H functionalization via photoredox catalysis in various heterocycles. nih.gov These models can often rationalize selectivity based on rules similar to those for electrophilic aromatic substitution. nih.gov

These predictive tools, grounded in theoretical calculations, are becoming increasingly powerful for chemists, enabling them to forecast the outcomes of reactions on complex molecules like this compound and to design more efficient and selective synthetic routes. rsc.org

Spectroscopic Characterization Techniques for Research

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. For 6-Chloropyridine-3-carbonyl azide (B81097), the IR spectrum is characterized by strong absorptions corresponding to the azide and carbonyl groups.

Identification of Azide Asymmetric and Symmetric Stretch Vibrations

The azide functional group (-N₃) gives rise to two distinct and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch is typically a strong and sharp absorption, while the symmetric stretch is weaker and can sometimes be difficult to observe. In aromatic acyl azides, the position of these bands can be influenced by the electronic nature of the aromatic ring and any substituents present.

The asymmetric stretching vibration (νₐₛ) of the azide group in compounds analogous to 6-Chloropyridine-3-carbonyl azide is consistently observed in the region of 2100-2270 cm⁻¹ libretexts.orgucla.edu. This strong absorption is a key diagnostic feature for the presence of the azide moiety. The symmetric stretching vibration (νₛ) is expected to appear in the range of 1200-1300 cm⁻¹, though it is often of medium to weak intensity libretexts.org.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide Asymmetric Stretch (νₐₛ) | 2100 - 2270 | Strong, Sharp |

| Azide Symmetric Stretch (νₛ) | 1200 - 1300 | Medium to Weak |

Characterization of Carbonyl Stretching Frequencies

The carbonyl (C=O) group of an acyl azide exhibits a strong absorption band in the IR spectrum. The position of this band is sensitive to the electronic environment, including conjugation and the inductive effects of neighboring atoms. For aromatic acyl azides, the carbonyl stretching frequency is typically found in the range of 1690-1720 cm⁻¹ orgchemboulder.compg.edu.pl. The presence of the electron-withdrawing chlorine atom on the pyridine (B92270) ring is expected to slightly increase the frequency of the carbonyl stretch in this compound compared to an unsubstituted nicotinoyl azide.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl Stretch (νC=O) | 1690 - 1720 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atom, the chlorine atom, and the carbonyl azide group. Protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) chemicalbook.com. The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the carbonyl group. The proton at C4 will be deshielded by the adjacent nitrogen, and the proton at C5 will be influenced by the adjacent chlorine atom.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-160 ppm). The carbonyl carbon will appear significantly downfield (δ 160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen of the azide group libretexts.org. The carbon atom attached to the chlorine (C6) will also show a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~165-175 |

| C2 | ~8.8-9.0 | ~150-155 |

| C4 | ~8.0-8.2 | ~135-140 |

| C5 | ~7.4-7.6 | ~125-130 |

| C6 | - | ~155-160 |

Note: These are estimated values based on known substituent effects on pyridine and related aromatic systems.

Application in Mechanistic Studies and Reaction Monitoring

NMR spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound. For instance, in the Curtius rearrangement, the disappearance of the signals corresponding to the acyl azide and the appearance of new signals for the resulting isocyanate can be tracked over time. This allows for the determination of reaction kinetics and the identification of any intermediates or side products. The changes in the chemical shifts of the pyridine ring protons and carbons can provide insights into the electronic changes occurring during the reaction.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern under electron ionization (EI).

The molecular ion peak (M⁺) for this compound (C₆H₃ClN₄O) would be expected at an m/z corresponding to its molecular weight. A key initial fragmentation step for acyl azides is the loss of a molecule of nitrogen (N₂), which is a stable neutral molecule, to form an acyl nitrene intermediate. This intermediate can then undergo further fragmentation.

A plausible fragmentation pathway for this compound is as follows:

Loss of N₂: The molecular ion loses a molecule of nitrogen (28 Da) to form the [M - N₂]⁺ ion. This is often a prominent peak in the mass spectra of azides researchgate.net.

Loss of CO: The resulting acylium-like ion can then lose a molecule of carbon monoxide (28 Da) to form a chloropyridyl cation.

Ring Fragmentation: The chloropyridyl cation can undergo further fragmentation, leading to smaller charged species.

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [C₆H₃ClN₄O]⁺ | Molecular Ion | 182 |

| [C₆H₃ClNO]⁺ | [M - N₂]⁺ | 154 |

| [C₅H₃ClN]⁺ | [M - N₂ - CO]⁺ | 126 |

The presence of a chlorine atom will result in characteristic isotopic peaks (M⁺ and M+2⁺ in an approximate 3:1 ratio), which can further aid in the identification of chlorine-containing fragments.

Based on a comprehensive search of available scientific literature, there is no published X-ray diffraction (XRD) data for the solid-state structural determination of "this compound." Detailed research findings, including crystallographic data such as unit cell parameters, space group, and atomic coordinates, are not available in the public domain for this specific compound.

Therefore, it is not possible to provide the content requested for the section "6.4. X-ray Diffraction (XRD) for Solid-State Structural Determination" with the required data tables and detailed research findings while adhering to the strict requirements of scientific accuracy and sole focus on the specified compound.

Generating such a section would necessitate the fabrication of data, which is contrary to the principles of scientific integrity.

If you would like to proceed with an article on a different compound for which X-ray diffraction data is available, please provide the name of the alternative compound.

Future Research Directions and Synthetic Opportunities

Development of Novel Catalytic Systems for Acyl Azide (B81097) Transformations

The transformation of acyl azides, primarily through the Curtius rearrangement, is a cornerstone of synthetic chemistry for accessing isocyanates and their subsequent derivatives like amines, ureas, and carbamates. nih.govwikipedia.org While thermal and photolytic methods are traditional, the future lies in developing sophisticated catalytic systems to enhance efficiency, selectivity, and substrate scope under milder conditions. numberanalytics.com

For 6-chloropyridine-3-carbonyl azide, research into novel catalytic systems could unlock new reaction pathways. Lewis acids, for instance, are known to catalyze the Curtius rearrangement by coordinating to the acyl oxygen, thereby lowering the decomposition temperature. wikipedia.org Exploring a range of Lewis acids, from common examples like boron trifluoride to more complex chiral catalysts, could allow for fine-tuning of the reactivity and potentially induce enantioselectivity in subsequent reactions of the resulting isocyanate. wikipedia.org

Transition metal catalysis offers another fertile ground for innovation. Rhodium catalysts, in particular, have shown remarkable versatility in reactions involving azides. acs.orgorganic-chemistry.org Research could focus on rhodium-catalyzed C-H amination, where the nitrene generated from the acyl azide could be directed to form new C-N bonds. researchgate.net Furthermore, rhodium complexes can mediate tandem reactions; for example, a one-pot process combining the Curtius rearrangement with a subsequent C-C activation/cycloaddition could be envisioned. nih.gov Copper-based catalysts, especially N-heterocyclic carbene (NHC)-copper complexes, are highly effective in azide-alkyne cycloaddition reactions and could be explored for novel transformations of the azide group itself. beilstein-journals.org

Future investigations should systematically screen various catalysts to understand their effect on the transformation of this compound, with the goal of creating more efficient and selective synthetic methods.

Integration into Multicomponent Reactions and Cascade Processes for Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for building molecular complexity. Integrating this compound or its isocyanate derivative into MCRs is a promising research direction.

The isocyanate generated from the Curtius rearrangement of this compound is an ideal electrophile for MCRs. For instance, it could be a key component in Ugi-type or Passerini-type reactions. An Ugi-azide reaction, which combines an isocyanide, an amine, a carbonyl compound, and an azide, could be adapted. The isocyanate derived from this compound could potentially be trapped in situ by an amine to generate a urea (B33335), which then participates in further transformations. Rhodium catalysis has been successfully combined with the Ugi-azide reaction to create complex heterocyclic systems, a strategy that could be directly applicable here. beilstein-journals.org

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in one pot, offer another powerful approach. A potential cascade could be initiated by the Curtius rearrangement, followed by an intramolecular cyclization involving the chloro-substituent on the pyridine (B92270) ring. For example, trapping the isocyanate with a nucleophile that has a second reactive site could set the stage for a subsequent intramolecular cyclization onto the pyridine ring, perhaps facilitated by a palladium catalyst to form a fused heterocyclic system. Such processes would rapidly generate complex, polycyclic structures from a relatively simple starting material.

| Reaction Type | Potential Reactants with this compound Derivative | Potential Product Class |

| Ugi-type Reaction | Isocyanide, Amine, Aldehyde/Ketone | Complex Acyclic or Heterocyclic Amides |

| Cascade Cyclization | Bifunctional Nucleophiles (e.g., amino alcohols) | Fused Pyridine Heterocycles |

| Rhodium-catalyzed Tandem Reaction | Isocyanides, Oxygen Nucleophiles | Substituted Isoureas acs.orgorganic-chemistry.org |

Advanced Derivatization Strategies for Targeted Chemical Synthesis

The dual reactivity of this compound—the acyl azide at the 3-position and the chloro group at the 6-position—provides a platform for advanced derivatization. Future research should focus on selectively and sequentially modifying these two positions to create a diverse library of compounds for applications in medicinal chemistry and materials science.

The acyl azide is readily converted into an isocyanate via the Curtius rearrangement. wikipedia.org This isocyanate is a versatile electrophile that can be reacted with a wide array of nucleophiles to form stable derivatives.

Table of Potential Derivatives from Isocyanate Intermediate:

| Nucleophile | Product Functional Group |

|---|---|

| Water | Primary Amine (after decarboxylation) |

| Alcohols/Phenols | Carbamate (B1207046) |

| Amines (Primary/Secondary) | Urea |

Following the transformation of the acyl azide group, the chloro-substituent at the 6-position becomes a handle for further functionalization, typically through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the newly installed group at the 3-position facilitates SNAr reactions with nucleophiles like amines, alkoxides, or thiolates.

Alternatively, palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 6-position. This sequential derivatization strategy allows for the controlled and systematic synthesis of highly functionalized pyridine derivatives with precise substitution patterns.

Exploration of Photoactivated Azide Chemistry in Heterocyclic Systems

Photochemical activation offers an alternative to thermal methods for initiating reactions of acyl azides. The photo-induced Curtius rearrangement, sometimes known as the Harger reaction, can often be performed at lower temperatures than the thermal equivalent, which is advantageous for substrates with sensitive functional groups. thermofisher.cn

The exploration of photoactivated chemistry for this compound could lead to novel reaction pathways beyond the standard rearrangement. Under photolytic conditions, an acyl azide can generate a highly reactive singlet nitrene intermediate. While this nitrene can rearrange to the isocyanate, it can also participate in other reactions, such as C-H insertion or aziridination of olefins, if suitable reaction partners are present.

Future research could investigate the intramolecular C-H insertion reactions of the photogenerated nitrene. The geometry of the 6-chloropyridine system might direct the nitrene to insert into a C-H bond on a suitably placed substituent, leading to the formation of novel fused-ring systems. Furthermore, intermolecular trapping of the nitrene with various substrates, such as alkanes or alkenes, under photochemical conditions could be explored. The development of photocatalysts that can sensitize the decomposition of the acyl azide at specific wavelengths would provide even greater control over the reaction, potentially favoring nitrene formation over the concerted rearrangement pathway and opening up new avenues for the functionalization of heterocyclic systems.

Q & A

What are the optimized synthetic routes for 6-Chloropyridine-3-carbonyl azide, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound can be optimized using palladium- or copper-catalyzed cyclization and azidation steps. A common approach involves:

Condensation : Reacting chloropyridine derivatives with carbonyl precursors (e.g., acyl chlorides) under reflux in polar solvents like DMF or toluene.

Azidation : Introducing the azide group via nucleophilic substitution using sodium azide (NaN₃) or diazotransfer reagents.

Catalysts such as Cu(I) (e.g., CuBr) improve regioselectivity and yield (≥80%) by stabilizing intermediates .

Key Variables :

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may decompose azides.

- Solvent : Polar aprotic solvents (DMF, acetonitrile) favor solubility, while toluene minimizes side reactions.

- Catalyst Loading : 5–10 mol% Cu(I) optimizes cycloaddition efficiency .

Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Basic Research Focus

Primary Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., Cl at C6, azide at C3). Aromatic protons appear δ 7.5–8.5 ppm, while the carbonyl signal is δ ~165–170 ppm.

- IR Spectroscopy : Detect azide stretches (~2100 cm⁻¹) and carbonyl bands (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Discrepancy Resolution : - Impurity Analysis : HPLC or GC-MS identifies byproducts (e.g., unreacted precursors).

- Isomer Differentiation : 2D NMR (COSY, NOESY) resolves positional ambiguity in substituted pyridines .

How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what factors affect regioselectivity?

Advanced Research Focus

In CuAAC, the azide reacts with terminal alkynes to form 1,4-disubstituted triazoles. Key mechanistic insights:

- Catalyst Role : Cu(I) accelerates the reaction by coordinating the azide and alkyne, lowering activation energy .

- Regioselectivity : Governed by steric and electronic effects. Electron-withdrawing groups (e.g., Cl on pyridine) direct alkyne addition to the β-position of the azide.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, enhancing reaction rates but may reduce regioselectivity .

What are the challenges in scaling up the synthesis of this compound while maintaining stability, and how can they be methodologically addressed?

Advanced Research Focus

Challenges :

- Azide Instability : Thermal/mechanical sensitivity requires controlled temperatures (<50°C) and inert atmospheres.

- Byproduct Formation : Excess reagents (e.g., NaN₃) generate hydrazoic acid (HN₃), necessitating quenching with NaNO₂.

Solutions : - Batch Optimization : Gradual reagent addition and real-time monitoring (e.g., in situ IR) minimize exothermic risks.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes impurities, while recrystallization improves purity (>95%) .

How can computational chemistry predict the reactivity of this compound in novel reactions, and what are the limitations of these models?

Advanced Research Focus

Computational Approaches :

- DFT Calculations : Predict transition states and regioselectivity in CuAAC (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

Limitations : - Solvent/Catalyst Interactions : Models often oversimplify solvent-catalyst coordination.

- Thermodynamic vs. Kinetic Control : Predictions may not account for metastable intermediates observed experimentally .

What strategies mitigate contradictions in reported reaction yields for this compound derivatives across studies?

Advanced Research Focus

Root Causes :

- Variable Catalyst Activity : Trace impurities (e.g., moisture in CuBr) deactivate catalysts.

- Analytical Differences : Yield calculations may ignore unreacted starting materials.

Methodological Adjustments : - Standardized Protocols : Use anhydrous solvents and pre-activated catalysts.

- Internal Standards : Introduce known quantities of reference compounds (e.g., anthracene) for HPLC/GC calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.